molecular formula C22H20N6O6S2 B2608837 ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 534596-67-3

ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No.: B2608837
CAS No.: 534596-67-3
M. Wt: 528.56
InChI Key: TVVFGCWLGBDWED-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfamoylphenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a sulfamoylphenyl derivative.

    Thioether formation: The intermediate is then reacted with a thioacetamido compound to introduce the thioether linkage.

    Esterification: Finally, the benzoate ester is formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoylphenyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.

    Medicine: This compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its structural features are beneficial.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoylphenyl group may enhance binding affinity or specificity, while the thioether linkage could influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Sulfamoylphenyl derivatives: Compounds with this group can exhibit similar binding properties and reactivity.

    Thioether-containing compounds: These compounds may have comparable stability and reactivity profiles.

Uniqueness

Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is unique due to the combination of its structural features, which confer specific properties not found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities.
  • A sulfamoylphenyl substituent that may enhance its biological efficacy.
  • An ethyl benzoate moiety contributing to its solubility and bioavailability.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties through various mechanisms:

  • Kinase Inhibition : These compounds often act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometric analyses have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) with an IC50 value of 2.24 µM, significantly lower than that of doxorubicin .

Case Studies

A series of studies have evaluated the anticancer efficacy of related compounds:

  • Study 1 : A derivative demonstrated an IC50 value of 1.74 µM against MCF-7 (breast cancer), indicating strong anti-proliferative activity .
  • Study 2 : Another compound from the same class showed promising results in inhibiting tumor growth in vivo, reducing tumor volumes by 50% in treated mice .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various pathogens:

  • Targeting Bacterial Kinases : Similar to their anticancer activity, these compounds may inhibit bacterial protein kinases, disrupting essential cellular processes in pathogens like Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects with Antibiotics : Some studies suggest that these compounds can enhance the efficacy of conventional antibiotics such as ampicillin and kanamycin, making them valuable in treating infections in immunocompromised cancer patients .

Case Studies

  • Study 1 : Pyrazolo[3,4-d]pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with some compounds showing synergy with β-lactam antibiotics .
  • Study 2 : In vitro tests demonstrated effective inhibition of bacterial growth at low concentrations, suggesting a dual-action mechanism beneficial during cancer therapies where infection risk is heightened .

Comparative Biological Activity Table

CompoundActivity TypeTargetIC50 ValueReference
Ethyl 4-(2-(...AnticancerA5492.24 µM
Ethyl 4-(2-(...AnticancerMCF-71.74 µM
Pyrazolo[3,4-d]...AntimicrobialS. aureusN/A
Pyrazolo[3,4-d]...AntimicrobialE. coliN/A

Properties

CAS No.

534596-67-3

Molecular Formula

C22H20N6O6S2

Molecular Weight

528.56

IUPAC Name

ethyl 4-[[2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H20N6O6S2/c1-2-34-21(31)13-3-5-14(6-4-13)25-18(29)12-35-22-26-19-17(20(30)27-22)11-24-28(19)15-7-9-16(10-8-15)36(23,32)33/h3-11H,2,12H2,1H3,(H,25,29)(H2,23,32,33)(H,26,27,30)

InChI Key

TVVFGCWLGBDWED-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2

solubility

not available

Origin of Product

United States

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